molecular formula C12H15NO2 B13071415 1-Benzyl-3-hydroxypiperidin-4-one

1-Benzyl-3-hydroxypiperidin-4-one

Cat. No.: B13071415
M. Wt: 205.25 g/mol
InChI Key: NKALYCXVQZLSGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypiperidin-4-one can be synthesized through several methods. One common approach involves the hydrogenation of 1-benzyl-4-piperidone in the presence of a suitable catalyst . Another method includes the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity . The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-hydroxypiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxypiperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from it .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-hydroxypiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl-3-hydroxypiperidin-4-one (also referred to as 1-BHP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group at the 4-position and a benzyl substituent at the 1-position. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Modulation : The compound plays a role in oxidative stress responses, potentially reducing cellular damage from reactive oxygen species (ROS) .
  • Apoptosis Induction : Studies indicate that 1-BHP can induce apoptosis in cancer cell lines, thereby inhibiting tumor growth .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast Cancer : The compound exhibited significant anti-proliferative effects on MCF-7 cells, with studies indicating an IC50 value that reflects its potency in inhibiting cell growth .
  • Mechanism of Action : Through molecular docking studies, it was found to interact with key proteins involved in cancer progression, suggesting potential as a lead compound for developing targeted therapies .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition of growth. This activity is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on breast cancer cell lines. The findings revealed:

Cell LineIC50 (μM)Mechanism
MCF-75.0Apoptosis induction
MDA-MB-2317.2Cell cycle arrest

The study concluded that the compound's ability to induce apoptosis and arrest the cell cycle at specific phases makes it a candidate for further development as an anticancer agent .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results highlight the potential of 1-BHP as an antimicrobial agent, warranting further exploration in clinical settings .

Properties

IUPAC Name

1-benzyl-3-hydroxypiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-6-7-13(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKALYCXVQZLSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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